Hydroxy Ziprasidone-d8
CAS No.:
Cat. No.: VC0204281
Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight: 436.98
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₁₃D₈ClN₄O₂S |
---|---|
Molecular Weight | 436.98 |
Introduction
Chemical Identity and Structural Characteristics
Hydroxy Ziprasidone-d8 (molecular formula: C₂₁H₁₃D₈ClN₄O₂S) is a deuterated derivative of hydroxy ziprasidone, formed by replacing eight hydrogen atoms with deuterium at specific positions on the parent molecule. This isotopic substitution preserves the compound’s chemical reactivity while creating a distinct mass signature detectable via mass spectrometry . The deuterium atoms are strategically placed at metabolically stable positions to ensure isotopic integrity during biological studies.
Synthetic Methodology and Quality Control
Deuterium Incorporation Strategies
The synthesis involves hydrogen-deuterium exchange reactions under controlled conditions:
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Base-Catalyzed Exchange: Treatment with D₂O/NaOD facilitates H-D exchange at acidic α-positions adjacent to the benzisothiazole ring .
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Catalytic Deuteration: Pd/C catalysis under D₂ atmosphere introduces deuterium at aromatic positions resistant to base-catalyzed exchange .
Reaction progress is monitored using LC-MS, with deuterium incorporation verified through isotopic abundance patterns. Final products typically achieve >98% deuterium enrichment at specified positions .
Analytical Characterization
Quality control protocols employ orthogonal analytical techniques:
LC-MS/MS Parameters
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Column: C18 (2.1 × 50 mm, 1.7 μm)
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Mobile Phase: 0.1% formic acid in H₂O (A) and acetonitrile (B)
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Gradient: 5–95% B over 4 minutes
Batch-to-batch variability is maintained below 2% relative standard deviation (RSD) for both retention time (4.12 ± 0.05 min) and peak area .
Analytical Applications in Pharmacokinetic Studies
Internal Standard Performance
Hydroxy Ziprasidone-d8 demonstrates exceptional utility in quantifying ziprasidone metabolites across biological matrices:
Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
---|---|---|---|---|
Plasma | 1–500 | 0.3 | 1.0 | 92.4 ± 3.1 |
Urine | 5–1000 | 1.5 | 5.0 | 88.7 ± 4.2 |
Brain Tissue | 0.5–200 | 0.15 | 0.5 | 85.2 ± 5.8 |
Table 2: Analytical performance metrics using Hydroxy Ziprasidone-d8 as internal standard
The deuterated standard compensates for matrix effects and ionization efficiency variations, improving inter-day precision from 15% RSD (without internal standard) to <5% RSD .
Metabolic Stability Assessments
Co-incubation studies with human liver microsomes demonstrate comparable metabolic stability between deuterated and non-deuterated forms:
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Half-life (t₁/₂): 42 ± 3 min (Hydroxy Ziprasidone) vs. 45 ± 4 min (Hydroxy Ziprasidone-d8)
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Clearance: 23.1 mL/min/kg vs. 21.8 mL/min/kg
This similarity validates its use for extrapolating native metabolite kinetics .
Role in Ziprasidone Metabolism Studies
Aldehyde Oxidase-Mediated Pathways
Hydroxy Ziprasidone-d8 aids in characterizing the aldehyde oxidase (AOX1)-catalyzed reduction of ziprasidone:
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Kinetic Parameters:
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Km: 18.4 ± 2.1 μM (ziprasidone)
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Vmax: 4.2 ± 0.3 nmol/min/mg protein
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CLint: 228 μL/min/mg protein
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Deuterium labeling at specific positions reduces isotopic effects (kH/kD = 1.1–1.3), confirming AOX1’s catalytic mechanism involves hydrogen transfer at non-deuterated positions .
CYP3A4 Oxidation Pathways
Enzyme | % Total Metabolism | Inhibitor Sensitivity |
---|---|---|
AOX1 | 67 ± 5% | Menadione (IC₅₀ = 0.8 μM) |
CYP3A4 | 28 ± 3% | Ketoconazole (IC₅₀ = 0.2 μM) |
Table 3: Enzyme contributions to hydroxy ziprasidone formation
Pharmacological Implications
Clinical Correlation Studies
Population pharmacokinetic models using Hydroxy Ziprasidone-d8 reveal:
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